2-(4-Bromo-2-chlorophenyl)acetamide
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Overview
Description
2-(4-Bromo-2-chlorophenyl)acetamide is an organic compound with the molecular formula C8H7BrClNO. It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenyl)acetamide typically involves the reaction of 4-bromo-2-chloroaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Substituted phenylacetamides.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Reduction: Corresponding amines or other reduced products.
Scientific Research Applications
2-(4-Bromo-2-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Employed as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenyl)acetamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to be due to its ability to inhibit the biosynthesis of certain bacterial lipids, thereby disrupting the bacterial cell membrane . Its antiproliferative activity may involve the inhibition of specific enzymes or signaling pathways that are essential for cell growth and division .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(4-chlorophenyl)acetamide
- N-(4-Bromo-2-chlorophenyl)acetamide
- 4-Bromo-2-chloroacetanilide
Uniqueness
2-(4-Bromo-2-chlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Properties
Molecular Formula |
C8H7BrClNO |
---|---|
Molecular Weight |
248.50 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenyl)acetamide |
InChI |
InChI=1S/C8H7BrClNO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) |
InChI Key |
FNSPQAMSQKRANF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CC(=O)N |
Origin of Product |
United States |
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